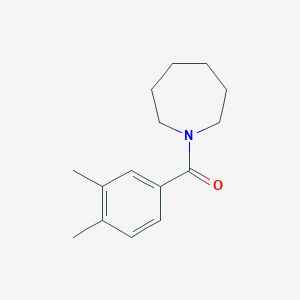

![molecular formula C17H16N2O5 B5598367 ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5598367.png)

ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including condensation, reduction, and cyclization. For example, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate can be synthesized from its nitro precursor using hydrazine hydrate as a reducing agent and Pb/C as a catalyst, achieving a high yield under optimal conditions (Fang Qiao-yun, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds reveals complex hydrogen-bonded arrangements. For instance, methyl 4-[(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate] molecules are linked into sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating a polarized molecular-electronic structure (J. Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate and its analogs include various synthesis methods and transformations. For instance, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves condensation and reduction steps, highlighting the compound's reactivity and potential for further chemical modifications (N. H. Al-Said & Ayat M. Al-Sghair, 2013).

Physical Properties Analysis

The physical properties of ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate and related compounds are influenced by their molecular structure. The crystalline structure and hydrogen bonding play significant roles in determining the compound's physical characteristics, such as solubility and melting point. For example, the crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate reveals the importance of hydrogen bonds in crystal packing (K. Y. Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal in understanding ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate's behavior in different environments and reactions. Studies on similar compounds, such as the synthesis and spectral studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, provide insights into the electronic structure, including HOMO and LUMO energies, which are crucial for predicting chemical behavior (İ. Koca et al., 2014).

Applications De Recherche Scientifique

Synthesis Technologies and Chemical Properties

Optimization of Synthesis Techniques : Research has focused on optimizing synthesis techniques for related compounds, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate. Techniques involve using hydrazine hydrate as a reducing agent and Pb/C as a catalyst, achieving high yields, indicating potential methods for synthesizing similar compounds (Fang Qiao-yun, 2012).

Continuous-Flow Synthesis : The continuous-flow synthesis of benzocaine, a similar ester, was optimized for productivity, indicating the potential for efficient production of related compounds. This method resulted in high conversion and selectivity in minimal residence times (A. D. S. França, Raquel A. C. Leão, R. D. de Souza, 2020).

Microbiological Applications

- Antifungal Properties : Studies have shown that derivatives of benzoic acid, including ethyl benzoate, can inhibit the growth of Aspergillus species and aflatoxin release. This suggests potential applications of ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate in developing fungicides or preservatives (J. Chipley, N. Uraih, 1980).

Material Science and Engineering

- Supramolecular Structures : Research into benzocaine and its derivatives forming association complexes with micelles and cyclodextrins has implications for drug delivery systems. The fluorescence emission of these compounds increases significantly when dissolved in the pseudo-micellar phase or included in cyclodextrin cavities, suggesting applications in imaging or as a component in sophisticated drug delivery mechanisms (E. Iglesias, 2011).

Chemical Reactivity and Interaction Studies

- Influence of Substituents on Reactivity : The influence of nitro groups on the reactivity of ethyl benzoate derivatives has been extensively studied. These studies provide insights into how modifications in the molecular structure of compounds like ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate can affect their chemical behavior, which is crucial for designing compounds with desired reactivity or stability (Y. Iskander, R. Tewfik, S. Wasif, 1966).

Propriétés

IUPAC Name |

ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-3-24-17(21)12-4-7-14(8-5-12)18-16(20)13-6-9-15(19(22)23)11(2)10-13/h4-10H,3H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROBURBUDFDQSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

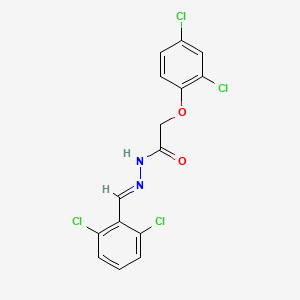

![methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5598294.png)

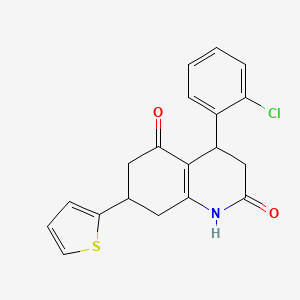

![9-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5598295.png)

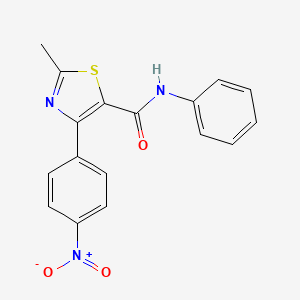

![1-acetyl-3-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5598300.png)

![7-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5598303.png)

![2-(4-chlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5598309.png)

![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5598316.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5598322.png)

![benzyl {[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}carbamate hydrochloride](/img/structure/B5598328.png)

![2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5598362.png)

![2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5598375.png)